molecular formula C25H48N8O4 B14371825 3-Methyl-D-valyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N-ethyl-L-prolinamide CAS No. 90075-09-5

3-Methyl-D-valyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N-ethyl-L-prolinamide

Cat. No.: B14371825
CAS No.: 90075-09-5
M. Wt: 524.7 g/mol
InChI Key: GRTFFAQKXCLJPF-VJANTYMQSA-N
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Description

3-Methyl-D-valyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N-ethyl-L-prolinamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound, with its unique sequence and modifications, may have specific applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-D-valyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N-ethyl-L-prolinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS with automated synthesizers. The process is optimized for efficiency and yield, ensuring the production of high-purity peptides.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-D-valyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N-ethyl-L-prolinamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the oxidation of specific amino acid residues, such as methionine or cysteine.

    Reduction: Reduction reactions can target disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Amino acid derivatives, coupling agents like HATU or EDC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction can yield reduced thiol groups.

Scientific Research Applications

    Chemistry: Used as a model compound for studying peptide synthesis and modifications.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of 3-Methyl-D-valyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N-ethyl-L-prolinamide involves its interaction with specific molecular targets. These targets may include:

    Receptors: Binding to cell surface receptors to modulate signaling pathways.

    Enzymes: Inhibiting or activating enzymes involved in metabolic processes.

    Pathways: Influencing cellular pathways related to growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-D-valyl-L-leucyl-L-ornithyl-N-ethyl-L-prolinamide: Lacks the diaminomethylidene modification.

    3-Methyl-D-valyl-L-leucyl-L-lysyl-N-ethyl-L-prolinamide: Contains lysine instead of ornithine.

    3-Methyl-D-valyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolinamide: Lacks the N-ethyl modification.

Uniqueness

3-Methyl-D-valyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N-ethyl-L-prolinamide is unique due to its specific sequence and modifications, which may confer distinct biological activities and properties compared to similar compounds.

Properties

CAS No.

90075-09-5

Molecular Formula

C25H48N8O4

Molecular Weight

524.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3,3-dimethylbutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide

InChI

InChI=1S/C25H48N8O4/c1-7-29-21(35)18-11-9-13-33(18)23(37)16(10-8-12-30-24(27)28)31-20(34)17(14-15(2)3)32-22(36)19(26)25(4,5)6/h15-19H,7-14,26H2,1-6H3,(H,29,35)(H,31,34)(H,32,36)(H4,27,28,30)/t16-,17-,18-,19-/m0/s1

InChI Key

GRTFFAQKXCLJPF-VJANTYMQSA-N

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C(C)(C)C)N

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)N

Origin of Product

United States

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